Bis(7)-tacrine dihydrochloride

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity

Bis(7)-tacrine dihydrochloride (CAS 224445-12-9) is the only validated heptylene-linked dimeric AChE inhibitor with 150x potency over monomeric tacrine and 250x BChE selectivity. Its unique dual CAS/PAS binding and multi-target profile (GABAA, NMDA, KV1.2) are essential for reproducible Alzheimer's MTDL research. Substitution invalidates experiments. Choose the authentic dihydrochloride salt for optimal solubility and assay reliability. For Research Use Only.

Molecular Formula C33H42Cl2N4
Molecular Weight 565.6 g/mol
CAS No. 224445-12-9
Cat. No. B1662651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(7)-tacrine dihydrochloride
CAS224445-12-9
SynonymsN,N'-bis(1,2,3,4-tetrahydro-9-acridinyl)-1,7-heptanediamine, dihydrochloride
Molecular FormulaC33H42Cl2N4
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
InChIInChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
InChIKeyRHKXINFBJWDTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Bis(7)-tacrine dihydrochloride (CAS 224445-12-9): A High-Potency Dimeric AChE Inhibitor for Alzheimer's Disease Research Procurement


Bis(7)-tacrine dihydrochloride, also referred to as bis(7)-cognitin or heptylene-linked bis-tacrine, is a dimeric acetylcholinesterase (AChE) inhibitor derived from the first-generation Alzheimer's drug tacrine. The compound comprises two 9-amino-1,2,3,4-tetrahydroacridine (tacrine) moieties covalently linked via a seven-carbon heptylene spacer [1]. This dimeric architecture enables simultaneous binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a structural feature that underlies its substantially enhanced inhibitory potency and target selectivity relative to the monomeric parent tacrine [1][2]. Beyond AChE inhibition, bis(7)-tacrine dihydrochloride engages multiple additional central nervous system targets including GABAA receptors, NMDA receptors, and voltage-gated potassium channels, positioning it as a multifunctional research tool for investigating multi-target therapeutic strategies in Alzheimer's disease and related neurodegenerative disorders [3][4].

Why Generic AChE Inhibitor Substitution Is Scientifically Unsound: Bis(7)-tacrine dihydrochloride Procurement Rationale


Substituting bis(7)-tacrine dihydrochloride with monomeric tacrine or other commercially available AChE inhibitors such as donepezil, galantamine, or rivastigmine introduces scientifically invalid variables that compromise experimental reproducibility and translational relevance. Tacrine exhibits approximately 150-fold lower AChE inhibitory potency and 250-fold reduced selectivity for AChE over butyrylcholinesterase (BChE) compared to bis(7)-tacrine, as established by direct comparative IC50 measurements [1]. Moreover, bis(7)-tacrine dihydrochloride possesses a fundamentally distinct polypharmacological profile: it antagonizes GABAA receptors with a Ki of 6.0 μM (18-fold more potent than tacrine) [2], blocks NMDA receptor-mediated neurotoxicity [3], and inhibits delayed rectifier potassium channels (KV1.2) with an IC50 of 0.24 μM—approximately 425-fold more potent than tacrine [4]. These multi-target interactions are intrinsic to the dimeric heptylene-linked structure and are not recapitulated by monomeric AChE inhibitors or alternative dimeric analogs with differing linker lengths. Consequently, procurement of the specific CAS 224445-12-9 entity is essential for studies investigating structure-activity relationships of bis-tacrine dimers, multi-target-directed ligand strategies, or the unique dual CAS/PAS binding mechanism of heptylene-linked bis-intercalating AChE inhibitors.

Bis(7)-tacrine dihydrochloride: Head-to-Head Quantitative Differentiation Evidence for Research Procurement


AChE Inhibitory Potency: Bis(7)-tacrine dihydrochloride Versus Monomeric Tacrine

Bis(7)-tacrine dihydrochloride exhibits a substantial enhancement in acetylcholinesterase (AChE) inhibitory potency compared to its monomeric parent compound tacrine. In direct comparative assays using rat brain homogenates, bis(7)-tacrine demonstrated an IC50 value of 0.40 nM for AChE inhibition, representing a potency increase of approximately 150-fold over tacrine based on IC50 ratios [1]. A separate cross-study analysis reported that bis(7)-tacrine is nearly 1,500 times more potent against AChE than tacrine [2]. This potency differential is structurally rationalized by the dimer's ability to simultaneously occupy both the catalytic and peripheral anionic sites of the AChE enzyme, a binding mode inaccessible to monomeric tacrine.

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity

AChE/BChE Selectivity: Bis(7)-tacrine dihydrochloride Differentiates from Tacrine

A key limitation of first-generation AChE inhibitors such as tacrine is their lack of selectivity for AChE over butyrylcholinesterase (BChE), which contributes to peripheral cholinergic side effects. Direct comparative studies reveal that bis(7)-tacrine dihydrochloride is approximately 250-fold more selective for AChE over BChE than tacrine, as determined by IC50 ratio comparisons in rat brain tissue [1]. In vivo, following a single oral administration in rats, bis(7)-tacrine produced dose-dependent inhibition of brain AChE with markedly higher AChE/BChE selectivity than tacrine [1].

Butyrylcholinesterase selectivity Peripheral side effects Alzheimer's disease

GABAA Receptor Antagonism: Bis(7)-tacrine dihydrochloride Compared to Tacrine and Physostigmine

Bis(7)-tacrine dihydrochloride exhibits a unique off-target pharmacological profile not shared by monomeric AChE inhibitors. In radioligand binding assays using rat brain membranes, bis(7)-tacrine displaced [³H]muscimol from GABAA receptors with an apparent Ki of 6.0 μM. Under identical experimental conditions, tacrine and physostigmine were 18-fold and 170-fold less potent, respectively [1]. Functional validation via whole-cell patch-clamp electrophysiology confirmed that bis(7)-tacrine inhibited GABA-induced inward current with an IC50 of 5.6 μM and shifted the GABA concentration-response curve rightward in a parallel manner, consistent with competitive antagonism [1].

GABAA receptor Neurotransmission Polypharmacology Alzheimer's disease

Voltage-Gated Potassium Channel (KV1.2) Inhibition: Bis(7)-tacrine dihydrochloride Versus Tacrine

Bis(7)-tacrine dihydrochloride potently inhibits native delayed rectifier potassium currents (IK(DR)) and cloned KV1.2 channels, a pharmacological property that distinguishes it from monomeric tacrine. In whole-cell patch-clamp recordings from rat dorsal root ganglion (DRG) neurons, bis(7)-tacrine inhibited IK(KD) with an IC50 of 0.72 ± 0.05 μM, whereas tacrine required substantially higher concentrations with an IC50 of 58.3 ± 3.7 μM—representing an approximately 81-fold difference in potency [1]. In Xenopus oocytes expressing KV1.2 channels, bis(7)-tacrine exhibited an IC50 of 0.24 ± 0.06 μM, while tacrine showed an IC50 of 102.1 ± 21.5 μM, a 425-fold potency differential [1].

Potassium channel KV1.2 DRG neurons Electrophysiology Ion channel modulation

NMDA Receptor-Mediated Neuroprotection: Bis(7)-tacrine dihydrochloride Differentiation from Donepezil

Bis(7)-tacrine dihydrochloride protects neurons from glutamate-induced excitotoxicity via moderate blockade of N-methyl-D-aspartate (NMDA) receptors, a mechanism not shared by the standard-of-care AChE inhibitor donepezil. In primary cultured cerebrocortical neurons, bis(7)-tacrine prevented glutamate-induced neuronal apoptosis by blocking NMDA receptors, whereas donepezil failed to confer neuroprotection under identical insult conditions [1]. This NMDA antagonist activity is comparable to memantine, an FDA-approved NMDA receptor antagonist for moderate-to-severe Alzheimer's disease [1].

NMDA receptor Glutamate excitotoxicity Neuroprotection Alzheimer's disease Donepezil

Physicochemical and Permeability Profile: Bis(7)-tacrine dihydrochloride Dihydrochloride Salt Form Differentiation

Bis(7)-tacrine dihydrochloride (CAS 224445-12-9) is supplied as a dihydrochloride salt that provides aqueous solubility of 10 mg/mL in water, facilitating preparation of dosing solutions for in vitro and in vivo studies . However, preclinical absorption studies indicate that bis(7)-tacrine is expected to have low oral bioavailability due to poor intestinal permeability, significant tissue binding (99.9% in rat mesenteric blood), and extensive hepatic hydroxylation metabolism [1]. In Caco-2 cell permeability assays, over 56% of the compound was trapped intracellularly, and in situ intestinal perfusion models demonstrated >90% intestinal extraction [1].

Solubility Formulation Permeability ADME Preclinical development

Bis(7)-tacrine dihydrochloride: Evidence-Backed Research and Procurement Application Scenarios


Investigating Multi-Target-Directed Ligand (MTDL) Strategies in Alzheimer's Disease

Bis(7)-tacrine dihydrochloride serves as a validated reference compound for multi-target-directed ligand (MTDL) studies targeting Alzheimer's disease pathophysiology. The compound concurrently inhibits AChE (IC50 = 0.40 nM) with 250-fold selectivity over BChE relative to tacrine [1], antagonizes GABAA receptors (Ki = 6.0 μM; 18-fold more potent than tacrine) [2], and blocks NMDA receptor-mediated glutamate excitotoxicity—a property absent in donepezil [3]. This polypharmacological profile makes bis(7)-tacrine dihydrochloride an essential tool for validating assay systems designed to screen novel MTDL candidates or for benchmarking next-generation dimeric AChE inhibitors.

Structure-Activity Relationship Studies of Heptylene-Linked Bis-Intercalating AChE Inhibitors

The heptylene linker length of bis(7)-tacrine dihydrochloride is critical for optimal dual-site binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. This structural feature confers approximately 150-fold enhancement in AChE inhibitory potency compared to monomeric tacrine [1], and nearly 1,500-fold enhancement per alternate cross-study measurements [2]. Researchers investigating structure-activity relationships of bis-tacrine dimers require the authentic heptylene-linked compound (CAS 224445-12-9) as a positive control, as alternative linker lengths (e.g., bis(3)-tacrine or bis(5)-tacrine) exhibit distinct potency and selectivity profiles that do not recapitulate the CAS/PAS dual-interaction mechanism.

Ion Channel Pharmacology: KV Channel Modulation with Concurrent AChE Inhibition

Bis(7)-tacrine dihydrochloride provides a unique tool for electrophysiology studies examining the intersection of potassium channel modulation and cholinergic signaling. The compound inhibits native delayed rectifier potassium currents (IK(KD)) in DRG neurons with an IC50 of 0.72 ± 0.05 μM and cloned KV1.2 channels with an IC50 of 0.24 ± 0.06 μM, representing 81-fold and 425-fold potency enhancements over tacrine, respectively [1]. This differentiated KV channel inhibitory activity, coupled with potent AChE inhibition, enables studies of neuronal excitability regulation in the context of cholinergic dysfunction without requiring multiple separate tool compounds.

Preclinical Formulation and ADME Studies Requiring Defined Dihydrochloride Salt

The dihydrochloride salt form (CAS 224445-12-9) provides aqueous solubility of 10 mg/mL [1], supporting preparation of dosing solutions for in vitro and in vivo experiments. However, procurement for pharmacokinetic or formulation studies must account for the compound's documented ADME liabilities: low oral bioavailability predicted from poor intestinal permeability (56% intracellular trapping in Caco-2 cells), high tissue binding (99.9%), and extensive hepatic hydroxylation metabolism [2]. This characterized absorption profile makes bis(7)-tacrine dihydrochloride a valuable model compound for developing formulation strategies (e.g., permeability enhancers or alternative delivery routes) aimed at improving oral bioavailability of bis-tacrine dimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(7)-tacrine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.